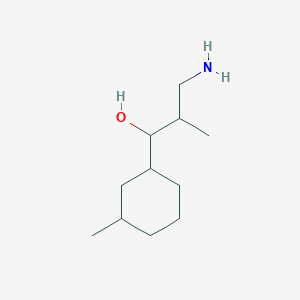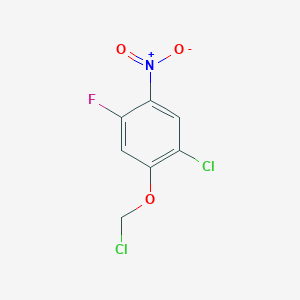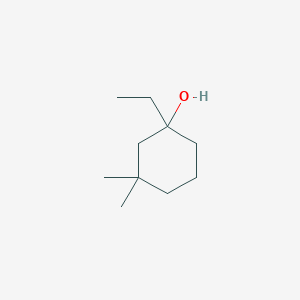
1-Ethyl-3,3-dimethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexanol derivative characterized by the presence of an ethyl group and two methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-Ethyl-3,3-dimethylcyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding cyclohexane derivative, 1-Ethyl-3,3-dimethylcyclohexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 1-Ethyl-3,3-dimethylcyclohexanone.
Reduction: 1-Ethyl-3,3-dimethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
1-Ethyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the modification of biological molecules or as a model compound in biochemical research.
Industry: Utilized in the production of specialty chemicals and as a solvent or additive in various industrial processes.
Mechanism of Action
The mechanism by which 1-Ethyl-3,3-dimethylcyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in substitution or elimination reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their activity or stability.
Comparison with Similar Compounds
1-Ethyl-3,3-dimethylcyclohexan-1-ol can be compared to other cyclohexanol derivatives such as:
3,3-Dimethylcyclohexanol: Lacks the ethyl group, resulting in different chemical and physical properties.
1-Ethylcyclohexanol: Lacks the additional methyl groups, leading to variations in reactivity and stability.
1-Methyl-3,3-dimethylcyclohexanol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
1-ethyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(11)7-5-6-9(2,3)8-10/h11H,4-8H2,1-3H3 |
InChI Key |
BZUIKGZFZCLTRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC(C1)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
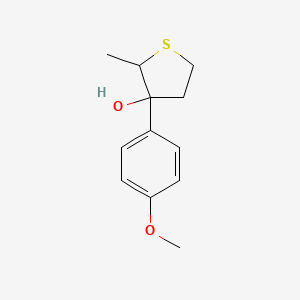
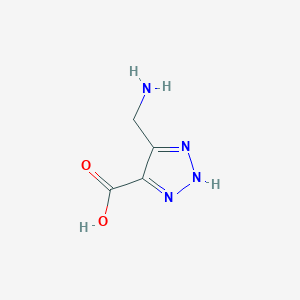
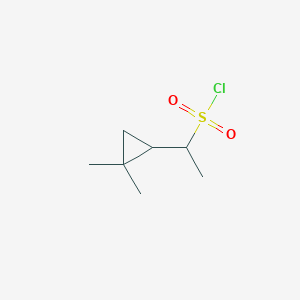
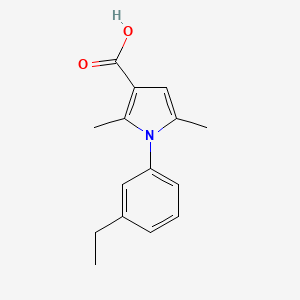
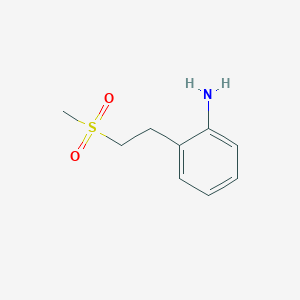
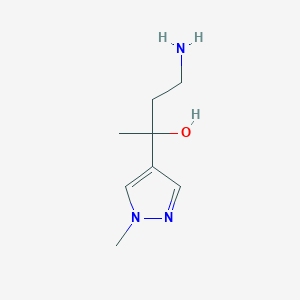
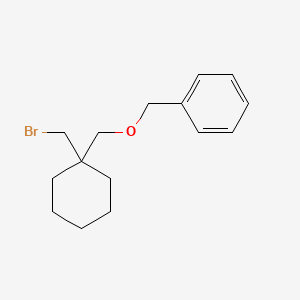
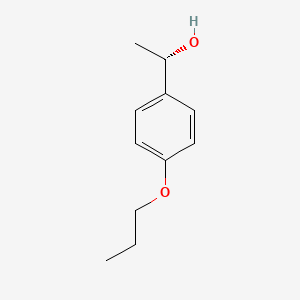
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
